

# Biocompatibility and Cytotoxicity of **Helioseal** Sealants: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Helioseal*  
Cat. No.: B020656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Helioseal** pit and fissure sealants are resin-based materials widely utilized in preventive dentistry to seal non-carious pits and fissures, thereby reducing the risk of dental caries. As with any biomaterial intended for long-term intraoral use, a thorough understanding of its biocompatibility and potential cytotoxicity is paramount. This technical guide provides an in-depth analysis of the available scientific literature concerning the biological safety profile of **Helioseal** sealants, with a focus on quantitative data, experimental methodologies, and the underlying cellular and molecular interactions.

## Biocompatibility Assessment

The biocompatibility of a dental material is its ability to perform with an appropriate host response in a specific application. For dental sealants, this involves assessing potential local and systemic effects, including cytotoxicity, genotoxicity, and inflammatory responses.

## In-Vivo Biocompatibility

An in-vivo study by Gavić et al. (2021) investigated the genotoxic and cytotoxic effects of **Helioseal** F® on human buccal epithelial cells. The study provides valuable insights into the real-world performance of the sealant in the oral environment.[\[1\]](#)[\[2\]](#)

Key Findings:

- A statistically significant increase in the number of buccal cells with condensed chromatin was observed 90 days after the placement of **Helioseal** F® ( $P = 0.025$ ).[\[1\]](#)[\[2\]](#)
- No other significant nuclear abnormalities were observed for **Helioseal** F® over the 90-day period.[\[1\]](#)[\[2\]](#)
- The study concluded that while a long-term effect on chromatin condensation was noted, the overall genotoxic and cytotoxic risk in the clinical setting appeared low.[\[1\]](#)[\[2\]](#)

## In-Vitro Cytotoxicity

Direct in-vitro cytotoxicity data for **Helioseal** sealants, such as that from MTT or neutral red uptake assays, is not extensively available in the public domain. However, the manufacturer, Ivoclar Vivadent, states in their scientific documentation that the cytotoxicity of **Helioseal** F was evaluated using an agar diffusion test, and no cytotoxic potential was found.[\[3\]](#) Similarly, for **Helioseal** F Plus, the documentation asserts that the cured product does not exhibit any cytotoxic potential.[\[4\]](#)

Component Analysis and Potential for Cytotoxicity:

Resin-based dental materials, including **Helioseal** sealants, are composed of a mixture of monomers (e.g., Bis-GMA, UDMA, TEGDMA), photoinitiators, and fillers.[\[3\]](#)[\[4\]](#) The potential for cytotoxicity often arises from the leaching of unpolymerized residual monomers into the local environment. The degree of conversion of these monomers during polymerization is a critical factor influencing the biocompatibility of the final restoration.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature on the biocompatibility of **Helioseal** sealants.

Table 1: In-Vivo Genotoxicity of **Helioseal** F® in Human Buccal Epithelial Cells

| Parameter                      | Time Point         | Observation                                             | Statistical Significance | Reference                 |
|--------------------------------|--------------------|---------------------------------------------------------|--------------------------|---------------------------|
| Cells with Condensed Chromatin | 90 days            | Statistically significant increase compared to baseline | P = 0.025                | Gavić et al. (2021)[1][2] |
| Other Nuclear Abnormalities    | 7, 30, and 90 days | No significant increase                                 | Not applicable           | Gavić et al. (2021)[1][2] |

Table 2: Fluoride Release from **Helioseal** Sealants In Vitro

| Material         | Medium                      | Mean Fluoride Release (ppm/mg) $\pm$ SD | Time Period | Reference        |
|------------------|-----------------------------|-----------------------------------------|-------------|------------------|
| Helioseal F      | Saline Solution (0.9% NaCl) | 0.0009 $\pm$ 0.0003                     | 2 weeks     | Unnamed Study[5] |
| Helioseal F Plus | Saline Solution (0.9% NaCl) | 0.0012 $\pm$ 0.0006                     | 2 weeks     | Unnamed Study[5] |
| Helioseal F      | Deionized Water             | Not specified                           | 2 weeks     | Unnamed Study[5] |
| Helioseal F Plus | Deionized Water             | Not specified                           | 2 weeks     | Unnamed Study[5] |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

### In-Vivo Micronucleus Assay for Genotoxicity (Gavić et al., 2021)

This protocol describes the in-vivo assessment of genotoxic and cytotoxic effects of **Helioseal F®** on buccal epithelial cells.



[Click to download full resolution via product page](#)[In-Vivo Micronucleus Assay Workflow.](#)

## In-Vitro Fluoride Release Measurement

This protocol outlines the methodology for measuring fluoride ion release from **Helioseal F** and **Helioseal F Plus** in vitro.

## Sample Preparation

Disc-shaped samples (4mm diameter, 2mm height) of Helioseal F and Helioseal F Plus fabricated

Samples light-cured for 20 seconds

Immersion

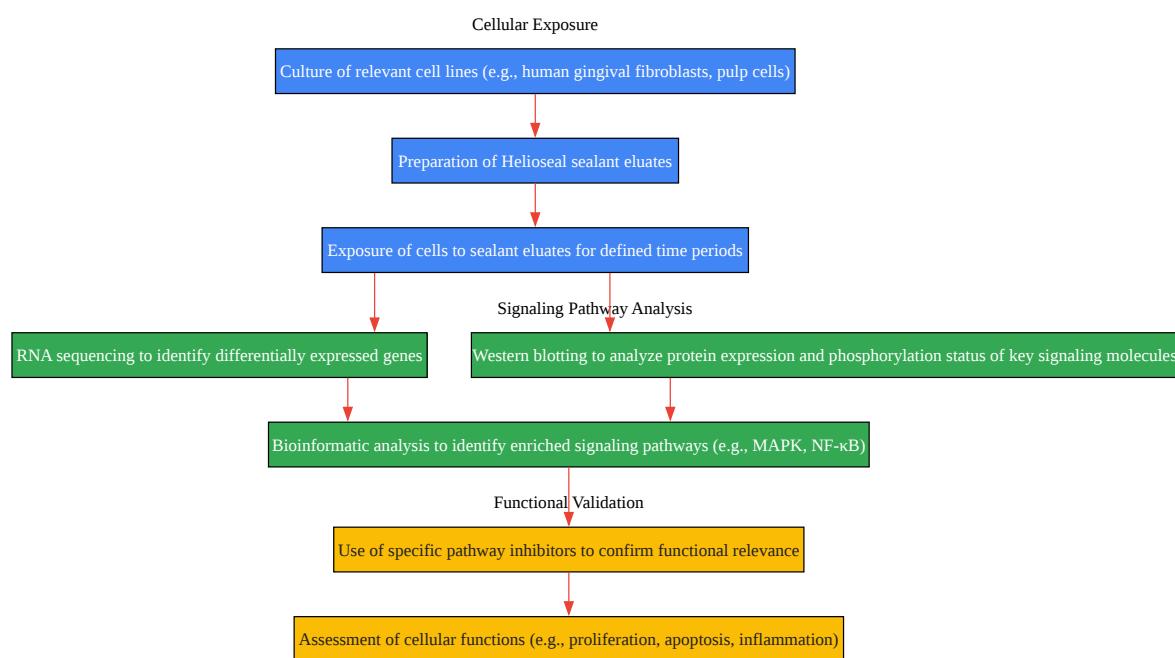
Samples immersed in deionized water or 0.9% NaCl solution

Incubated at 37°C

Fluoride Measurement

Fluoride concentration in the immersion medium measured at 1, 3, 24, 48, 72, 96 hours, 1 week, and 2 weeks

Fluoride ion-selective electrode used for measurement


Data analysis and comparison

[Click to download full resolution via product page](#)

In-Vitro Fluoride Release Experimental Workflow.

## Signaling Pathways

Currently, there is a lack of published research investigating the specific cellular signaling pathways that may be modulated by **Helioseal** sealants or their leachable components. Future research in this area would be highly valuable to elucidate the molecular mechanisms underlying the biocompatibility of these materials. A hypothetical workflow for investigating such pathways is presented below.



[Click to download full resolution via product page](#)

Hypothetical Workflow for Signaling Pathway Analysis.

## Conclusion

Based on the available evidence, **Helioseal** sealants demonstrate a generally favorable biocompatibility profile for their intended clinical application. The in-vivo data suggests a low risk of genotoxicity, with a minor, long-term effect on chromatin condensation in buccal epithelial cells. The manufacturer's internal testing indicates a lack of cytotoxicity. The fluoride-releasing properties of **Helioseal F** and **Helioseal F Plus** may contribute to their anti-cariogenic efficacy.

However, a notable gap exists in the peer-reviewed literature regarding in-vitro cytotoxicity studies employing standardized assays such as MTT. Furthermore, the molecular mechanisms and cellular signaling pathways affected by **Helioseal** sealants remain to be elucidated. Future research should focus on these areas to provide a more comprehensive understanding of the biological interactions of these widely used dental materials. This will further enhance the evidence-based selection and application of pit and fissure sealants in clinical practice.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Assessment of Cytotoxic and Genotoxic Effect of Fissure Sealants in Buccal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cytotoxic and Genotoxic Effect of Fissure Sealants in Buccal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivoclar.com [ivoclar.com]
- 4. ivoclar.com [ivoclar.com]
- 5. Assessment of Microstructure and Release of Fluoride Ions from Selected Fissure Sealants: An In Vitro Study [mdpi.com]

- To cite this document: BenchChem. [Biocompatibility and Cytotoxicity of Helioseal Sealants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020656#biocompatibility-and-cytotoxicity-of-helioseal-sealants\]](https://www.benchchem.com/product/b020656#biocompatibility-and-cytotoxicity-of-helioseal-sealants)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)